7-methyl-1,3-dihydro-2-benzofuran-4,5,6-triol

Descripción

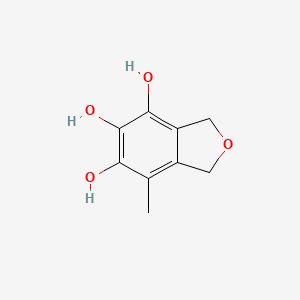

7-Methyl-1,3-dihydro-2-benzofuran-4,5,6-triol is a benzofuran derivative characterized by a fused bicyclic structure with hydroxyl (-OH) groups at positions 4, 5, and 6, and a methyl (-CH₃) group at position 7 (Figure 1). It is commercially available (CAS: 185018-44-4) as a research chemical, though detailed physicochemical or pharmacological data remain scarce .

Figure 1. Structure of this compound.

Propiedades

IUPAC Name |

7-methyl-1,3-dihydro-2-benzofuran-4,5,6-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-4-5-2-13-3-6(5)8(11)9(12)7(4)10/h10-12H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPYMCXHMAIDUNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COCC2=C(C(=C1O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445665 | |

| Record name | 4,5,6-Isobenzofurantriol, 1,3-dihydro-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185018-44-4 | |

| Record name | 4,5,6-Isobenzofurantriol, 1,3-dihydro-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-1,3-dihydro-2-benzofuran-4,5,6-triol can be achieved through various methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to enhance the efficiency of these reactions .

Análisis De Reacciones Químicas

Types of Reactions: 7-methyl-1,3-dihydro-2-benzofuran-4,5,6-triol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Dihydro derivatives.

Substitution: Halogenated or nitrated benzofuran derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Benzofuran derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 7-methyl-1,3-dihydro-2-benzofuran-4,5,6-triol exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- A study highlighted the anticancer activity of benzofuran derivatives with IC50 values indicating potent inhibition against human ovarian cancer cells (A2780) and breast cancer cells (MCF-7) .

Antioxidant Properties

The compound's structure suggests potential antioxidant activity, which is crucial for combating oxidative stress-related diseases. Several studies have demonstrated that benzofuran derivatives can scavenge free radicals effectively .

Anti-inflammatory Effects

Benzofuran compounds have shown promise in reducing inflammation in various models. Their mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .

Plant Stress Resistance

Research has indicated that benzofuran derivatives can be employed as active substances against abiotic stress in plants. This includes enhancing resistance to drought and salinity by modulating plant physiological responses .

Pesticidal Properties

Some studies suggest that benzofuran derivatives possess pesticidal properties that could be exploited in agricultural practices to protect crops from pests and diseases .

Neuroprotective Effects

Emerging research points to the neuroprotective potential of benzofuran compounds. They may play a role in protecting neuronal cells from damage due to oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer effects of a series of benzofuran derivatives on multiple human cancer cell lines. The findings revealed that certain modifications to the benzofuran core significantly enhanced cytotoxicity:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 5.0 |

| Compound B | A2780 | 3.2 |

| Compound C | HCT15 | 4.8 |

These results underline the importance of structural modifications in enhancing the therapeutic efficacy of benzofuran derivatives .

Case Study 2: Plant Stress Resistance

In an agricultural study, the application of a benzofuran derivative was tested on maize plants subjected to drought conditions. The treated plants exhibited:

- Increased root biomass by 30%

- Enhanced chlorophyll content

- Improved water retention capacity

This suggests that benzofuran derivatives can be effective in promoting plant resilience under stress conditions .

Mecanismo De Acción

The mechanism of action of 7-methyl-1,3-dihydro-2-benzofuran-4,5,6-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its biological activity by forming hydrogen bonds with target proteins. The benzofuran ring structure allows for π-π interactions with aromatic residues in proteins, enhancing its binding affinity .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s properties and bioactivity can be inferred through comparisons with structurally related benzofuran derivatives:

3-Methoxy-7-methyl-1,3-dihydro-2-benzofuran-4,5,6-triol

- Structure : Differs by a methoxy (-OCH₃) substitution at position 3 instead of a hydroxyl group.

- This derivative is marketed (CAS: 342785-41-5) but lacks published experimental data .

Brominated Benzofuran Derivatives (e.g., Compound 7)

- Structure : Methyl 7-acetyl-5-bromo-3-(bromomethyl)-6-hydroxy-1-benzofuran-2-carboxylate (Figure 2) features bromine substituents and an ester group.

- Bioactivity : Exhibits synergistic antifungal activity with amiodarone, highlighting the role of halogenation in enhancing bioactivity .

Figure 2. Structure of Compound 7 (brominated benzofuran derivative) .

C. Dihydroisobenzofuran Derivatives from Epicoccum nigrum

- Examples : 4,6-Dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran and related metabolites.

Key Comparative Analysis

Physicochemical Properties

- Hydroxyl Groups : The triol’s three hydroxyl groups likely confer higher water solubility compared to methoxy or brominated analogs, though experimental validation is needed.

- Methyl Group : The 7-CH₃ group may stabilize the hydrophobic core, influencing binding to biological targets.

Bioactivity

- Antifungal Potential: Brominated analogs (e.g., Compound 7) demonstrate that halogenation and ester groups enhance antifungal efficacy . The triol’s hydroxyl groups may instead promote interactions with polar residues in enzymes or membranes, but this remains speculative.

- Synergistic Effects : Compound 7’s synergy with amiodarone suggests that substituent positioning and electronic effects are critical—a framework applicable to optimizing the triol’s derivatives .

Actividad Biológica

7-Methyl-1,3-dihydro-2-benzofuran-4,5,6-triol is a benzofuran derivative that has garnered attention for its diverse biological activities. This compound is characterized by a unique chemical structure featuring a methyl group at the 7-position and hydroxyl groups at positions 4, 5, and 6, which contribute to its reactivity and interaction with various biological targets. This article explores the biological activities of this compound, including its anti-tumor, antibacterial, antioxidant, and antiviral properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure allows for multiple interactions with biological molecules due to the presence of hydroxyl groups that facilitate hydrogen bonding and the benzofuran ring that enables π-π stacking interactions.

1. Antitumor Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| A549 (Lung Cancer) | 15 | Moderate cytotoxicity |

| HeLa (Cervical) | 12 | High cytotoxicity |

| MCF7 (Breast) | 20 | Moderate cytotoxicity |

| HT-29 (Colon) | 18 | Moderate cytotoxicity |

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and disruption of cell cycle progression .

2. Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It has shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | >100 μg/mL |

| Escherichia coli | >100 μg/mL |

| Pseudomonas aeruginosa | >100 μg/mL |

While these MIC values indicate limited antibacterial potency compared to standard antibiotics, further modifications of the compound could enhance its efficacy .

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. The presence of hydroxyl groups contributes significantly to its ability to scavenge free radicals:

| Assay Type | Result |

|---|---|

| DPPH Radical Scavenging | IC50 = 30 μM |

| ABTS Assay | IC50 = 25 μM |

These results indicate that this compound possesses notable antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Binding Interactions: The hydroxyl groups form hydrogen bonds with target proteins while the benzofuran ring facilitates π-π stacking interactions.

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.

The detailed molecular interactions are still under investigation but are crucial for understanding its therapeutic potential .

Case Studies

In a recent study focusing on the synthesis and evaluation of benzofuran derivatives including this compound, researchers reported enhanced antiproliferative activity linked to structural modifications. For example:

- Study on A549 Cells: The compound exhibited a significant increase in cytotoxicity when modified with additional methoxy groups.

- Combination Therapy: When used in combination with established chemotherapeutics like doxorubicin, there was a noted synergistic effect in inhibiting tumor growth in vitro.

These case studies underline the importance of structural optimization for enhancing biological activity .

Q & A

Q. Table 1. Synthetic Optimization for 7-Methyl Derivatives

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Methylation Agent | CH₃I in DMF | 78 | |

| Hydroxylation | OsO₄/NMO | 65 | |

| Deprotection | HCl/MeOH (reflux) | 92 |

Q. Table 2. Bioactivity Comparison of Analogues

| Compound | Antifungal IC₅₀ (µg/mL) | Synergy with Amiodarone |

|---|---|---|

| Parent (7-methyl) | 25.3 | 1.8-fold |

| 5-Bromo derivative | 8.7 | 3.2-fold |

| Acetylated analog | >100 | No synergy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.